1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAYVDIDVIGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often employ parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Core : Pyrrolidin-2-one (common in CNS-active compounds for conformational rigidity).
- Substituents :
- Position 1 : Cyclopentyl group (enhances lipophilicity and steric bulk).
- Position 4 : Piperazine-1-carbonyl moiety with a 4-fluorophenyl group (critical for receptor binding).
Analogous Compounds:
Key Observations :
Comparison with Analogous Syntheses:
Key Observations :
- High-yield amide coupling (e.g., 99% for 2c ) suggests efficient methods for piperazine-carbonyl linkage.
- The target compound’s synthesis may require optimization for cyclopentyl introduction, which is less straightforward than benzyl or aryl-ethyl groups.
Pharmacological and Physicochemical Comparison
Physicochemical Properties:
Pharmacological Data (Inferred from Analogs):
Limitations:
Direct activity data for the target compound are unavailable in the evidence. Structural analogs suggest CNS applications, but further studies are required.
Biological Activity
1-Cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C_{20}H_{24}F_{N}_{3}O_{2} with a molecular weight of approximately 357.42 g/mol. The structure features a cyclopentyl group, a piperazine moiety, and a pyrrolidinone ring, which contribute to its pharmacological properties.
Research indicates that this compound exhibits PARP (Poly(ADP-ribose) polymerase) inhibitory activity . PARP enzymes play a critical role in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| PARP Inhibition | Inhibits DNA repair pathways, leading to increased cytotoxicity in cancer cells. |
| Antagonistic Activity | Potentially acts as an antagonist at certain receptor sites, influencing various signaling pathways. |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Liver Cancer : HUH7, HEPG2
- Breast Cancer : MCF7, T47D
- Colon Cancer : HCT116
- Gastric Cancer : KATO-3
The compound's cytotoxicity was evaluated using assays that measure cell viability and proliferation. Results indicated that it effectively inhibited cell growth in a dose-dependent manner.
Case Study: Cancer Cell Lines
A notable study investigated the effects of this compound on liver cancer cell lines. The findings revealed:
- IC50 Values : The compound showed an IC50 value of approximately 15 µM against HUH7 cells.
- Mechanism of Action : The cytotoxic effects were attributed to the induction of apoptosis and disruption of the cell cycle.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Toxicological assessments have shown that while the compound is effective against cancer cells, it also requires careful consideration regarding potential off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
